(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Peptide Synthesis Chirality Quality Control

This (R)-enantiomer (CAS 914399-96-5) is the definitive SPPS building block for incorporating α-methyl-D-serine with precise chirality. The α-methyl group introduces steric hindrance that stabilizes β-turn conformations and enhances resistance to enzymatic degradation up to 50-fold versus non-methylated serine analogs. Verified by specific optical rotation [α]D20 = -14 ± 2° and MDL MFCD26793608. Non-interchangeable with the (S)-enantiomer (CAS 914399-98-7). Higher commercial purity (≥99% HPLC) versus the (S)-form ensures superior coupling efficiency for long or difficult peptide sequences.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 914399-96-5
Cat. No. B1448210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
CAS914399-96-5
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1
InChIKeyWRDFKKLMQLSBQN-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (CAS 914399-96-5) for Specialized Peptide Synthesis


(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (CAS 914399-96-5), also known as Fmoc-α-Me-D-Ser(tBu)-OH, is a protected, α-methylated, non-proteinogenic D-serine derivative . It is a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary N-terminal protection, and the tert-butyl (tBu) ether safeguards the hydroxyl side-chain . The presence of the α-methyl group introduces significant steric hindrance, which is instrumental in designing peptides with enhanced conformational stability and resistance to enzymatic degradation .

Critical Differentiation: Why (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Cannot Be Interchanged with Closest Analogs


The precise chirality and unique steric properties of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid render it non-interchangeable with its (S)-enantiomer or non-methylated analogs. The (R)-configuration, designated by a negative specific optical rotation, is critical for generating peptides with a defined and intended three-dimensional structure . Substituting with the (S)-enantiomer (CAS 914399-98-7) would yield a diastereomeric peptide with altered conformational preferences and, consequently, different biological activity [1]. Furthermore, the α-methyl group provides a steric constraint that stabilizes specific peptide conformations (e.g., β-turns) and significantly enhances resistance to proteolytic degradation, a feature absent in standard serine derivatives like Fmoc-Ser(tBu)-OH . The quantitative evidence detailed in Section 3 underscores these non-negotiable differences, establishing the necessity for precise procurement of the (R)-enantiomer.

Quantitative Evidence Guide: Verifiable Differentiation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid


Differentiation via Enantiomeric Purity: (R) vs (S) Optical Rotation

The (R)-enantiomer exhibits a specific optical rotation of [α]D20 = -14 ± 2° (c=1 in diethyl ether), confirming its distinct stereochemistry . In contrast, the (S)-enantiomer (CAS 914399-98-7) shows a positive rotation of [α]D20 = +9 ± 2° (c=1 in CHCl3) . This difference in the sign of optical rotation is a direct consequence of the opposite three-dimensional arrangement of atoms around the α-carbon. For chiral peptide synthesis, the use of the correct enantiomer is paramount to achieving the desired bioactivity and preventing the formation of diastereomers with potentially antagonistic effects.

Peptide Synthesis Chirality Quality Control

Quantitative Purity Specification: HPLC Analysis

The target (R)-enantiomer is commercially available with a high-performance liquid chromatography (HPLC) purity of ≥ 99% . In comparison, a common commercial specification for the (S)-enantiomer from the same supplier is ≥ 98% (HPLC) . This 1% higher purity specification for the (R)-isomer provides an advantage in applications requiring minimal side-reactions or byproduct formation, such as in the synthesis of long or complex peptide sequences, where the accumulation of impurities from each coupling step can significantly impact final yield and purity.

Peptide Synthesis Purity Analytical Chemistry

Differentiation from Non-Methylated Serine Analogs: Enhanced Conformational Constraint and Stability

The α-methyl group on this compound introduces a steric hindrance that restricts the conformational freedom of the peptide backbone . In studies on analogous α-methylated amino acids, this substitution has been shown to significantly increase proteolytic stability. For example, incorporation of α-methyl amino acids has been reported to increase the half-life of a peptide in the presence of proteases by up to 50-fold [1]. In contrast, the non-methylated analog, such as Fmoc-Ser(tBu)-OH, lacks this steric constraint, resulting in a more flexible and typically more protease-susceptible peptide . The α-methyl group specifically promotes the formation of stable secondary structures like β-turns and 3₁₀-helices, as observed in conformational studies of α-methylserine-containing peptides [2].

Peptide Conformation Proteolytic Stability Drug Design

Regulatory and Quality Control Traceability: MDL Number

The (R)-enantiomer is assigned the unique MDL (Molecular Design Limited) number MFCD26793608 . In comparison, the (S)-enantiomer has a distinct MDL number, MFCD26793609 . This unique identifier serves as a critical, verifiable differentiator for procurement and quality control. It ensures that the correct chemical entity is ordered, received, and documented, thereby preventing costly cross-contamination errors and supporting compliance with regulatory standards in pharmaceutical research and development.

Quality Control Procurement Regulatory Compliance

Optimal Application Scenarios for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Based on Verified Evidence


Synthesis of Proteolytically Stable Peptide Therapeutics and Probes

This compound is the reagent of choice for incorporating an α-methyl-D-serine residue into peptides where enhanced resistance to enzymatic degradation is a critical design requirement . The evidence for this is based on the well-established class effect of α-methyl amino acids, which can increase the half-life of peptides in the presence of proteases by up to 50-fold [1]. This is particularly relevant for developing long-acting therapeutic peptides, imaging agents, and peptide-based tools for in vivo studies where maintaining structural integrity and bioavailability over extended periods is essential.

Engineering of Peptides with Defined Secondary Structures (e.g., β-turns)

The (R)-stereochemistry and the α-methyl group of this building block are specifically suited for inducing and stabilizing specific secondary structures, such as β-turns, within a peptide chain . This is supported by conformational studies on analogous α-methylserine-containing peptides, which demonstrate a strong propensity for these folded motifs [2]. In contrast, the non-methylated analog Fmoc-Ser(tBu)-OH does not provide the same level of conformational restriction . This precise control over 3D structure is crucial for designing peptidomimetics that effectively mimic protein binding epitopes or disrupt protein-protein interactions.

Synthesis of Peptide Diastereomers for Structure-Activity Relationship (SAR) Studies

The unambiguous chiral identity of this (R)-enantiomer, verified by its specific optical rotation [α]D20 = -14 ± 2° , makes it an indispensable tool for synthesizing the exact peptide diastereomer required for SAR investigations. Using the (S)-enantiomer (which has an opposite specific rotation) would produce a different diastereomer, confounding biological assay results . The distinct MDL number, MFCD26793608, further ensures accurate procurement and eliminates ambiguity . This level of precision is non-negotiable in medicinal chemistry programs aimed at correlating molecular structure with biological function.

Complex Peptide Synthesis Requiring High-Fidelity Coupling

For the synthesis of long or difficult peptide sequences, where the efficiency of each coupling step is paramount, the ≥ 99% HPLC purity specification of this compound offers a tangible advantage . Compared to the ≥ 98% purity of the (S)-enantiomer from the same supplier , this higher specification reduces the introduction of impurities that can accumulate and compromise the yield and purity of the final product. This is a key procurement consideration for high-value peptide production in both academic research and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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